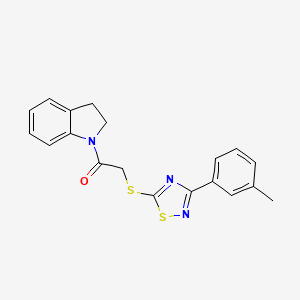![molecular formula C7H10FN3O3S B2644854 N-[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-N-methylsulfamoyl fluoride CAS No. 2411264-80-5](/img/structure/B2644854.png)
N-[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-N-methylsulfamoyl fluoride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-N-methylsulfamoyl fluoride is a chemical compound that has gained significant attention in the field of scientific research. This compound is commonly referred to as COMPOUND X and is used in various studies due to its unique properties.
Mecanismo De Acción
The mechanism of action of COMPOUND X is related to its ability to inhibit the activity of enzymes. It works by binding to the active site of the enzyme, preventing the substrate from binding and inhibiting the enzyme's activity. This inhibition is reversible and can be overcome by increasing the concentration of the substrate.
Biochemical and Physiological Effects:
COMPOUND X has various biochemical and physiological effects. It has been found to be effective in reducing the activity of carbonic anhydrase, which is important in the treatment of glaucoma. It has also been found to be effective in inhibiting the activity of acetylcholinesterase, which is important in the treatment of Alzheimer's disease. Additionally, COMPOUND X has been found to have antibacterial properties, making it effective in the treatment of bacterial infections.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
COMPOUND X has various advantages and limitations for lab experiments. Its unique properties make it effective in various studies related to enzyme inhibition, protein modification, and drug discovery. However, it is important to note that COMPOUND X is a highly reactive compound and requires careful handling. Additionally, its synthesis method is complex and requires specialized equipment and expertise.
Direcciones Futuras
There are various future directions for the study of COMPOUND X. One potential direction is the development of new drugs based on its unique properties. Additionally, further studies are needed to better understand its mechanism of action and potential applications. Finally, there is a need for further research related to its safety and toxicity profile to ensure its safe use in scientific research.
Métodos De Síntesis
COMPOUND X is synthesized through a multistep process that involves the reaction of various chemicals. The first step involves the reaction of 5-cyclopropyl-1,2,4-oxadiazole with methylsulfonyl chloride to produce 5-cyclopropyl-1,2,4-oxadiazol-3-ylmethyl methylsulfonate. This intermediate product is then treated with hydrogen fluoride to produce COMPOUND X.
Aplicaciones Científicas De Investigación
COMPOUND X has various scientific research applications due to its unique properties. It is commonly used in studies related to enzyme inhibition, protein modification, and drug discovery. It has been found to be effective in inhibiting the activity of various enzymes, including carbonic anhydrase and acetylcholinesterase. It has also been used in studies related to the modification of proteins, which is important in the development of new drugs. Additionally, COMPOUND X has been found to be effective in drug discovery, particularly in the development of new antibiotics.
Propiedades
IUPAC Name |
N-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-N-methylsulfamoyl fluoride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10FN3O3S/c1-11(15(8,12)13)4-6-9-7(14-10-6)5-2-3-5/h5H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNFWFLMLORHKKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=NOC(=N1)C2CC2)S(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-N-methylsulfamoyl fluoride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

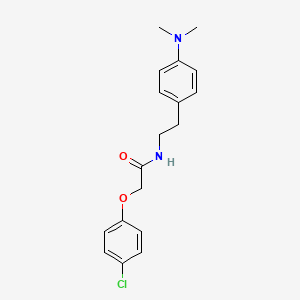

![2-[(2,3-Dichlorophenyl)methoxy]isoindole-1,3-dione](/img/structure/B2644775.png)
![3-oxo-3-[3-(2H-tetrazol-5-yl)anilino]propanoic acid](/img/structure/B2644776.png)
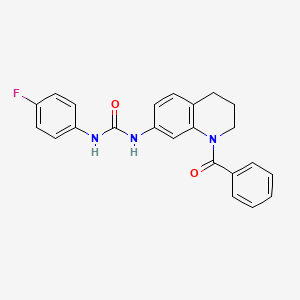
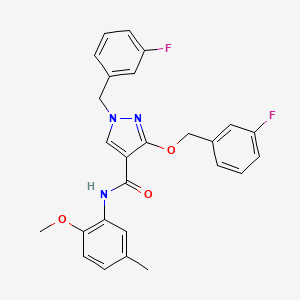
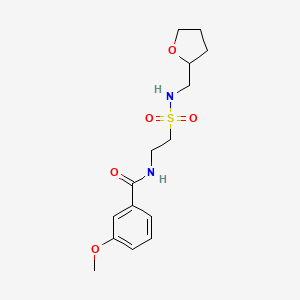
![N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2644782.png)
![(2-{5-[(3,5-Dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}ethyl)methylamine hydrochloride](/img/no-structure.png)
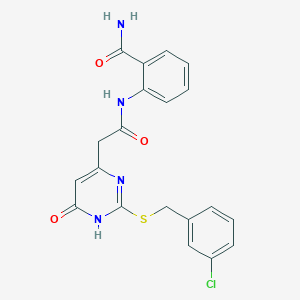

![8-Bromodibenzo[b,d]furan-2-carbonitrile](/img/structure/B2644790.png)
![N-[4-(2-Amino-2-oxoethoxy)phenyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2644791.png)
